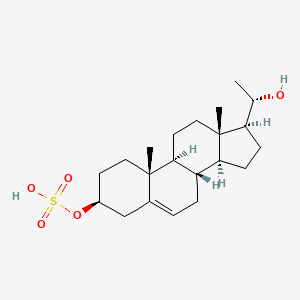
20alpha-Dihydroprognenolone-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20alpha-Dihydroprognenolone-sulfate is a naturally occurring steroid metabolite. It is a sulfated derivative of 20alpha-Dihydroprognenolone, which is itself a metabolite of pregnenolone. This compound plays a significant role in various physiological processes, particularly in the context of steroid hormone metabolism and neurosteroid activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydroprognenolone-sulfate typically involves the sulfation of 20alpha-Dihydroprognenolone. This process can be achieved using sulfokinase enzymes in the presence of ATP as a cofactor . The reaction conditions often require a controlled environment to ensure the specificity and efficiency of the sulfation process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One such method involves the use of recombinant microorganisms, such as genetically modified yeast cells, which express the necessary enzymes for the biotransformation of precursor steroids into the desired sulfated product . This method allows for large-scale production with high specificity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 20alpha-Dihydroprognenolone-sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydroxysteroid derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like thiols or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 20alpha-Dihydroprognenolone-ketone, while reduction can produce various hydroxysteroid derivatives.
Applications De Recherche Scientifique
20alpha-Dihydroprognenolone-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: The compound is studied for its role in steroid hormone metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in hormone replacement therapy and neuroprotection.
Industry: It is used in the production of steroid-based pharmaceuticals and as a biochemical tool in various assays
Mécanisme D'action
The mechanism of action of 20alpha-Dihydroprognenolone-sulfate involves its interaction with specific molecular targets and pathways. It acts as a modulator of ion channels, particularly those in the TRP (transient receptor potential) family . By binding to these channels, it can influence cellular signaling pathways and affect various physiological processes, including neurosteroid activity and hormone regulation.
Comparaison Avec Des Composés Similaires
20alpha-Dihydroprogesterone: Another metabolite of progesterone with similar physiological roles.
Pregnenolone Sulfate: A sulfated neurosteroid with overlapping functions in modulating ion channels.
Dydrogesterone: A synthetic progestogen used in hormone replacement therapy
Uniqueness: 20alpha-Dihydroprognenolone-sulfate is unique due to its specific sulfation, which imparts distinct biochemical properties and enhances its role as a modulator of ion channels. This sulfation also differentiates it from other non-sulfated steroid metabolites, providing unique therapeutic and research applications.
Propriétés
Numéro CAS |
26838-20-0 |
|---|---|
Formule moléculaire |
C21H34O5S |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25)/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |
Clé InChI |
QKOOLWUCVWTWAH-YZXCLFAISA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


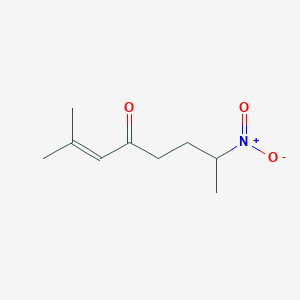
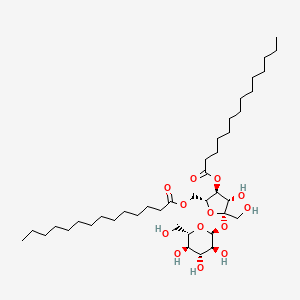
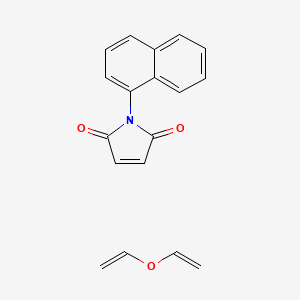
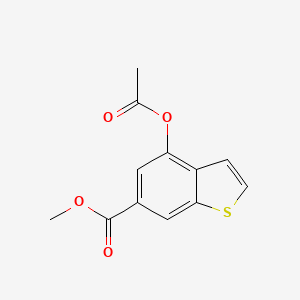
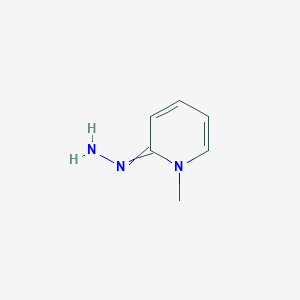
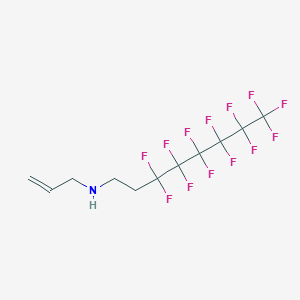
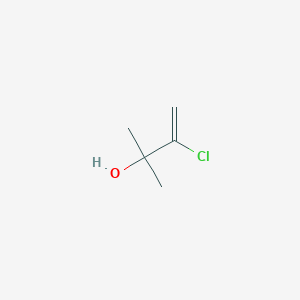

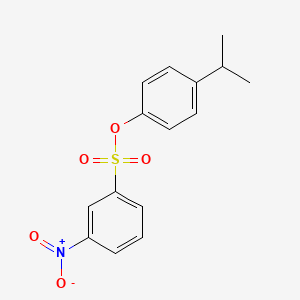

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)

![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
